molecular formula C15H15NO2 B7941732 2-(3-iso-Propoxybenzoyl)pyridine

2-(3-iso-Propoxybenzoyl)pyridine

Cat. No.: B7941732
M. Wt: 241.28 g/mol
InChI Key: AKVQZAMLWBQCEK-UHFFFAOYSA-N
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Description

2-(3-iso-Propoxybenzoyl)pyridine is an organic compound with the molecular formula C15H15NO2. It is a derivative of pyridine, featuring a benzoyl group substituted with an iso-propoxy group at the meta position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-iso-Propoxybenzoyl)pyridine typically involves the acylation of pyridine derivatives. One common method includes the reaction of 3-iso-propoxybenzoyl chloride with pyridine in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to control the reactivity and yield of the product .

Industrial Production Methods: Industrial production methods for this compound may involve similar acylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-iso-Propoxybenzoyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions to achieve selective substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce benzyl-substituted derivatives.

Scientific Research Applications

2-(3-iso-Propoxybenzoyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-iso-Propoxybenzoyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the pyridine ring can engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

    Pyridine: A basic heterocyclic compound with a structure similar to benzene but with one nitrogen atom.

    Benzoylpyridine: Compounds with a benzoyl group attached to the pyridine ring.

    Iso-propoxybenzene: A benzene derivative with an iso-propoxy group.

Uniqueness: 2-(3-iso-Propoxybenzoyl)pyridine is unique due to the specific positioning of the iso-propoxy group on the benzoyl moiety, which can influence its reactivity and interactions compared to other benzoylpyridine derivatives .

Properties

IUPAC Name

(3-propan-2-yloxyphenyl)-pyridin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11(2)18-13-7-5-6-12(10-13)15(17)14-8-3-4-9-16-14/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVQZAMLWBQCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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